N-(Piperidin-4-yl)quinazolin-4-amine is a compound that belongs to the quinazoline family, which is notable for its diverse biological activities, including anti-cancer and anti-inflammatory properties. This compound features a piperidine moiety, which enhances its pharmacological profile. The structure of N-(Piperidin-4-yl)quinazolin-4-amine is characterized by a quinazoline core substituted with a piperidin-4-yl group at the nitrogen position.
This compound can be classified as a heterocyclic amine and is often studied in medicinal chemistry for its potential therapeutic applications. The piperidine ring contributes to its ability to interact with biological targets, making it a candidate for drug development.
The synthesis of N-(Piperidin-4-yl)quinazolin-4-amine typically involves several key steps:
Technical details regarding specific synthetic routes can vary, but methods often include microwave-assisted synthesis or the use of ionic liquids to enhance yields and reduce reaction times .
The molecular structure of N-(Piperidin-4-yl)quinazolin-4-amine can be represented as follows:
N-(Piperidin-4-yl)quinazolin-4-amine can participate in various chemical reactions:
Technical details about these reactions often involve specific reagents and conditions tailored to achieve desired modifications without compromising the core structure .
The mechanism of action for N-(Piperidin-4-yl)quinazolin-4-amine largely depends on its target within biological systems:
Data from biological evaluations indicate that compounds within this class can significantly reduce cell viability in cancer models, supporting their potential as therapeutic agents .
Relevant data from studies indicate that variations in substituents on the quinazoline ring can significantly impact these properties, influencing both solubility and reactivity profiles .
N-(Piperidin-4-yl)quinazolin-4-amine has several scientific uses:
The ongoing research into this compound continues to reveal its potential across multiple therapeutic areas, particularly in oncology .
Quinazoline derivatives have evolved from early alkaloid isolations to targeted anticancer agents. The first quinazoline, vasicine, was isolated in 1888, but significant therapeutic applications emerged only in the 21st century with kinase inhibitors. Gefitinib (2003) and erlotinib (2004) revolutionized non-small cell lung cancer treatment by selectively inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These 4-anilinoquinazolines established the core pharmacophore: a quinazoline scaffold with a C4-position amine critical for target binding [8] [10]. Subsequent optimizations focused on C6/C7 substituents (e.g., afatinib’s acrylamide warhead) to overcome resistance. The structural plasticity of quinazoline allowed derivatization at N1, C2, C4, C6, and C7, enabling diverse mechanisms beyond EGFR inhibition, including tubulin polymerization blockade and PI3Kδ modulation [9] [8].
Table 1: Clinically Approved Quinazoline-Based Anticancer Agents
Drug (Approval Year) | Target | Indication | Structural Feature |
---|---|---|---|
Gefitinib (2003) | EGFR TK | NSCLC | C4-anilino, C6,7-dimethoxy |
Erlotinib (2004) | EGFR TK | NSCLC, Pancreatic Cancer | C4-anilino, C6,7-diethoxy |
Afatinib (2013) | EGFR/HER2 TK | NSCLC | C4-anilino, C6-acrylamide |
Dacomitinib (2018) | Pan-HER TK | NSCLC | C4-(piperidinomethyl)anilino |
The integration of piperidine at C4 of quinazoline (forming N-(piperidin-4-yl)quinazolin-4-amine) enhances target engagement through:
Table 2: Biological Activity of 4-Substituted Quinazoline Derivatives
Compound | Quinazoline C4 Substituent | Target (IC~50~) | Selectivity vs Isoforms |
---|---|---|---|
Idelalisib | Purinone | PI3Kδ (2.7 nM) | >100-fold (α/β/γ) |
12d | (S)-3-(Tetrahydro-2H-pyran-4-yloxy)pyrrolidine | PI3Kδ (4.5 nM) | >50-fold (α/β/γ) |
14b | (S)-1-(Cyclopropyl)piperidin-4-amino | PI3Kδ (3.0 nM) | >100-fold (α/β/γ) |
PVHD121 (1a) | 1-(4-Hydroxyanilino)-1-hydroxyethyl | Tubulin (0.1–0.3 µM*) | Colchicine site binding |
N-(Piperidin-4-yl)quinazolin-4-amine exemplifies strategic hybridization:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: